![molecular formula C25H20N2O6S B2943570 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 902584-88-7](/img/structure/B2943570.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, also known as BTQ, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. BTQ is a synthetic compound that was first synthesized in 2011 by researchers at the University of California, San Francisco. Since then, several studies have been conducted to investigate the properties and potential applications of BTQ.
Aplicaciones Científicas De Investigación
Antitumor Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide and related compounds have been extensively studied for their antitumor properties. Studies have revealed that certain quinazolinone analogues exhibit significant broad-spectrum antitumor activity. For instance, some derivatives have shown remarkable potency against cancer cell lines, with GI50 values indicating high effectiveness, surpassing even some standard treatments like 5-FU (Ibrahim A. Al-Suwaidan et al., 2016). Additionally, other derivatives have demonstrated selective activities toward specific cancer cell lines, including CNS, renal, breast, and leukemia lines (M. T. Vazquez et al., 2004).
Antibacterial Properties
Some acetamide derivatives, including those structurally related to the mentioned compound, have been synthesized and tested for their antibacterial activities. These compounds have shown broad-spectrum antibacterial effectiveness against various Gram-positive and Gram-negative bacteria (Manoj N. Bhoi et al., 2015). This indicates their potential use as novel antibacterial agents, addressing the growing concern of antibiotic resistance.
Molecular Docking Studies
Molecular docking studies play a crucial role in understanding the binding interactions and potential mechanisms of action of these compounds. Through such studies, researchers have been able to simulate the binding modes of certain derivatives to key biological targets, like EGFR-TK and B-RAF kinase, providing insights into their potential therapeutic applications (Hany E. A. Ahmed et al., 2018). This approach is crucial for rational drug design and for predicting the efficacy of new compounds.
Potential as Radiomodulatory Agents
Some quinazolinone derivatives have been identified for their potential as radiomodulatory agents. These compounds, upon detailed investigation, could present novel ways to mitigate the damaging effects of radiation, like gamma radiation. This is particularly relevant in the context of radiation therapy for cancer, where protecting healthy cells from radiation damage is a significant concern (A. M. Soliman et al., 2020).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6S/c1-16-6-9-18(10-7-16)34(30,31)23-13-27(20-5-3-2-4-19(20)25(23)29)14-24(28)26-17-8-11-21-22(12-17)33-15-32-21/h2-13H,14-15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBRGBOMRYBOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.